Spectroscopic Profiling and Structural Elucidation of 4-(Boc-amino)-4-piperidineacetic acid
Spectroscopic Profiling and Structural Elucidation of 4-(Boc-amino)-4-piperidineacetic acid
A Comprehensive Technical Guide for Drug Development Professionals
Introduction & Structural Significance
4-(Boc-amino)-4-piperidineacetic acid (CAS: 1695082-42-8) is a highly versatile, bifunctional building block increasingly utilized in modern medicinal chemistry[1]. Featuring a fully saturated nitrogen heterocycle with a sterically congested quaternary carbon at the C4 position, this scaffold is instrumental in synthesizing spirocyclic peptidomimetics and conformationally restricted pharmacophores. The quaternary C4 center restricts the conformational degrees of freedom, which frequently translates to enhanced target binding affinity and improved metabolic stability against proteolytic degradation.
However, the structural complexity of this molecule—specifically its zwitterionic potential (a basic piperidine nitrogen and an acidic acetic acid moiety) combined with the sterically hindered Boc-protected amine—presents unique challenges for spectroscopic characterization[2]. This whitepaper provides an in-depth, causality-driven guide to the NMR, FT-IR, and HRMS profiling of this critical intermediate, establishing a self-validating analytical framework for researchers and quality control scientists.
Spectroscopic Characterization Workflows
A robust structural elucidation strategy cannot rely on a single modality. The presence of the quaternary C4 carbon necessitates orthogonal techniques to confirm connectivity and rule out structural isomers (e.g., 3-substituted or 2-substituted piperidines). The workflow below outlines the integrated approach required for unambiguous assignment.
Figure 1: Orthogonal spectroscopic workflow for structural validation of the piperidine scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality in Solvent Selection: The free base form of 4-(Boc-amino)-4-piperidineacetic acid exists as a zwitterion, rendering it poorly soluble in standard non-polar NMR solvents like CDCl3. Dimethyl sulfoxide-d6 (DMSO-d6) is the solvent of choice because its high dielectric constant and hydrogen-bond accepting capability disrupt intermolecular zwitterionic networks, ensuring complete dissolution. To prevent signal broadening of the piperidine ring protons caused by intermediate exchange rates of the secondary amine, acquiring the spectrum as an HCl or TFA salt is highly recommended.
Overcoming Quaternary Carbon Invisibility: The C4 carbon is notoriously difficult to detect in standard 1D 13C NMR due to its long longitudinal relaxation time (T1) and the absence of Nuclear Overhauser Effect (NOE) enhancement from directly attached protons. A self-validating protocol must employ 2D HMBC (Heteronuclear Multiple Bond Correlation) to observe 2J and 3J couplings from the acetic acid methylene protons and the piperidine equatorial/axial protons to the C4 center.
Table 1: 1H and 13C NMR Assignments (DMSO-d6, 400/100 MHz)
| Position | 1H Chemical Shift (ppm), Multiplicity, J (Hz) | 13C Chemical Shift (ppm) | HMBC Correlations (1H to 13C) |
| Boc -CH3 | 1.35 (s, 9H) | 28.2 | Boc Quaternary C, Boc C=O |
| Boc Quat. C | - | 78.5 | - |
| Boc C=O | - | 154.5 | - |
| Piperidine C2, C6 | 3.10 - 3.25 (m, 4H) | 40.5 | C3, C5, C4 |
| Piperidine C3, C5 | 1.85 - 2.05 (m, 4H) | 31.0 | C2, C6, C4, Acetic -CH2- |
| Piperidine C4 | - | 52.0 | - |
| Acetic -CH2- | 2.55 (s, 2H) | 42.0 | C4, C3, C5, Acetic C=O |
| Acetic C=O | - | 172.0 | - |
| Boc -NH- | 6.95 (br s, 1H) | - | C4, Boc C=O |
| Piperidine -NH- | 8.80 (br s, 2H)* | - | C2, C6 |
| -COOH | 12.10 (br s, 1H) | - | - |
*Observed downfield when analyzed as the hydrochloride salt.
High-Resolution Mass Spectrometry (HRMS)
Causality in Ionization and Fragmentation: Electrospray Ionization in positive mode (ESI+) is optimal due to the high proton affinity of the piperidine nitrogen. The theoretical exact mass for the protonated molecule [M+H]+ is 259.1652 Da[1].
The fragmentation of the Boc group is highly predictable and serves as an internal diagnostic tool. The initial low-energy collision-induced dissociation (CID) triggers the loss of isobutene (-56 Da) via a McLafferty-type rearrangement, yielding an intermediate at m/z 203.1026. Subsequent decarboxylation (-44 Da) yields the fully deprotected amine fragment at m/z 159.1128.
Figure 2: Primary ESI+ MS/MS fragmentation pathways, highlighting characteristic Boc group cleavage.
Table 2: HRMS (ESI+) Diagnostic Ions
| Ion Species | Formula | Theoretical m/z | Mass Error (ppm) | Diagnostic Significance |
| [M+H]+ | C12H23N2O4+ | 259.1652 | < 2.0 | Confirms intact molecular weight[1]. |
| [M+H-C4H8]+ | C8H15N2O4+ | 203.1026 | < 2.0 | Confirms presence of tert-butyl group. |
| [M+H-C5H8O2]+ | C7H15N2O2+ | 159.1128 | < 2.0 | Confirms carbamate linkage (Boc). |
| [M+H-H2O]+ | C12H21N2O3+ | 241.1546 | < 2.0 | Confirms free carboxylic acid moiety[1]. |
Fourier Transform Infrared (FT-IR) Spectroscopy
Causality in Sample Handling: Attenuated Total Reflectance (ATR) FT-IR is mandated over traditional KBr pelleting. KBr is highly hygroscopic; absorbed atmospheric moisture produces a broad band at ~3400 cm-1, which masks the critical Boc N-H stretching frequency. ATR eliminates this matrix interference, providing a pristine view of the hydrogen-bonding network.
Table 3: Key FT-IR (ATR) Vibrational Bands
| Wavenumber (cm-1) | Intensity | Assignment | Structural Implication |
| 3350 | Medium, sharp | N-H stretch | Secondary carbamate (Boc) amine. |
| 2950 - 2850 | Strong, broad | C-H stretch | Aliphatic piperidine ring protons. |
| 1710 | Strong, sharp | C=O stretch | Un-ionized carboxylic acid. |
| 1685 | Strong, sharp | C=O stretch | Urethane/carbamate carbonyl (Boc). |
| 1160 | Strong | C-O stretch | tert-butyl ether linkage. |
Experimental Protocols: Self-Validating Systems
To ensure absolute trustworthiness and reproducibility, the following protocols must be strictly adhered to. They are designed with built-in validation checks.
Protocol 1: Quantitative 13C NMR Acquisition for Quaternary Carbon Detection
Objective: To obtain a high signal-to-noise (S/N) ratio for the C4 quaternary carbon without relying solely on 2D NMR.
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Sample Preparation: Dissolve 25 mg of 4-(Boc-amino)-4-piperidineacetic acid[3] in 0.6 mL of DMSO-d6 (99.9% D). Add 1 drop of Trifluoroacetic acid-d1 (TFA-d1) to fully protonate the piperidine nitrogen, locking it into a single conformational state.
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Instrument Setup: Tune and match the probe to the 13C frequency. Calibrate the 90-degree pulse width specifically for the sample to maximize magnetization transfer.
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Parameter Optimization (The Causality Check): Set the relaxation delay (D1) to 5 seconds. Why? Quaternary carbons lack dipole-dipole relaxation pathways from attached protons. A standard 1-second D1 will saturate the C4 signal, rendering it invisible. A 5-second delay ensures complete T1 relaxation between scans.
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Acquisition: Acquire a minimum of 1,024 scans with inverse-gated decoupling (e.g., zgig pulse program) if absolute quantification is required, or standard composite pulse decoupling (zgpg30) for routine structural confirmation.
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Validation: The spectrum is valid only if the DMSO-d6 septet (39.5 ppm) achieves an S/N ratio > 100:1, ensuring baseline noise does not obscure the C4 peak at ~52.0 ppm.
Protocol 2: HRMS-ESI Sample Preparation and Infusion
Objective: To acquire accurate mass data while preventing in-source fragmentation of the labile Boc group.
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Solvent Matrix: Prepare a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid. Why? Formic acid provides the necessary protons for ESI+ ionization, while methanol ensures the hydrophobic Boc group remains solvated during droplet evaporation.
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Concentration: Dilute the stock solution to a final concentration of 1 µg/mL. Why? Concentrations above 5 µg/mL in ESI lead to space-charge effects in the ion trap/TOF tube, artificially broadening the mass peak and destroying sub-2 ppm mass accuracy.
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Source Parameters: Set the capillary voltage to 3.0 kV and the desolvation temperature to a maximum of 250°C. Why? The Boc group is thermally labile. Temperatures exceeding 300°C will cause spontaneous thermal deprotection prior to ionization, falsely identifying the deprotected amine as the parent molecule.
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Validation: The exact mass of the internal standard (e.g., Leucine Enkephalin) must read within 1.0 ppm of its theoretical value before and after the sample infusion.
References
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PubChemLite. "1695082-42-8 (C12H22N2O4) - Structural Information and Predicted Collision Cross Section." PubChem Database, National Center for Biotechnology Information.[Link]
